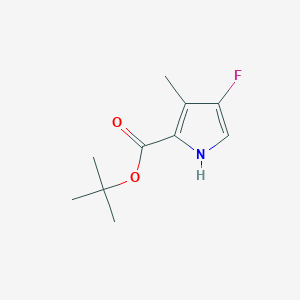

tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C10H14FNO2 |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

tert-butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C10H14FNO2/c1-6-7(11)5-12-8(6)9(13)14-10(2,3)4/h5,12H,1-4H3 |

InChI Key |

TZTTWGDDTAAZCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC=C1F)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the tert-butyl ester, fluorine, and methyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanistic Insight :

The hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Basic conditions favor saponification, while acidic conditions involve protonation of the carbonyl oxygen .

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring participates in electrophilic substitutions, with regioselectivity influenced by the fluorine (electron-withdrawing) and methyl (electron-donating) groups.

Chlorination

Key Data :

Formylation

Vilsmeier–Haack formylation introduces an aldehyde group at position 5:

Structural Confirmation :

Amide Formation

The carboxylic acid (post-hydrolysis) reacts with amines to form bioactive pyrrole-2-carboxamides:

SAR Insight :

-

Fluorine at position 4 enhances membrane permeability and target binding .

-

Bulky substituents (e.g., adamantyl) improve potency by occupying hydrophobic pockets in MmpL3 .

Reductive Amination

The formylated derivative undergoes reductive amination:

| Amine | Reducing Agent | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| Methylamine | NaBH(OAc)₃ | tert-Butyl 4-fluoro-3-methyl-5-(methylaminomethyl)-1H-pyrrole-2-carboxylate | 65% | Intermediate for kinase inhibitors |

Mechanism :

Imine formation followed by borohydride reduction stabilizes the tertiary amine .

Stability and Degradation

-

Thermal Stability : Decomposition observed >200°C (DSC).

-

Photodegradation : Exposure to UV light (254 nm) leads to defluorination and ester cleavage .

Key Takeaways

-

The tert-butyl ester is hydrolyzable under mild conditions, enabling access to the carboxylic acid for downstream derivatization .

-

Halogenation and formylation occur regioselectively at position 5 due to electronic effects .

-

Fluorine enhances bioactivity by improving binding affinity and metabolic stability .

-

Stability under catalytic conditions (e.g., cross-couplings) makes this compound versatile in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

Tert-butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate has been identified as a potential candidate for the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity. Research indicates that compounds with pyrrole structures can exhibit significant pharmacological effects, including anti-inflammatory and analgesic properties .

Case Study: Pain Management

A study focused on 1,3-disubstituted pyrrole derivatives, including this compound, demonstrated their efficacy in regulating norepinephrine and serotonin receptors. These compounds showed promise as analgesics for chronic pain treatment by inhibiting norepinephrine reuptake and modulating opioid receptors . The findings suggest that this compound could be developed into a therapeutic agent for pain management.

Neuroprotective Properties:

Research has indicated that derivatives of pyrrole compounds may offer neuroprotective effects. This compound has been studied for its ability to inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease pathology. The compound's structural features may contribute to its effectiveness in reducing oxidative stress and inflammation in neuronal cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Analgesic | Inhibition of norepinephrine reuptake | |

| Neuroprotective | Reduction of amyloid beta aggregation | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Material Science Applications

Fluorinated Compounds:

The incorporation of fluorine atoms into organic molecules like this compound enhances their lipophilicity and metabolic stability, making them suitable for various applications in materials science. Fluorinated compounds are increasingly used in the development of agrochemicals and pharmaceuticals due to their improved solubility and bioavailability .

Case Study: Agrochemicals

Fluorinated pyrrole derivatives have been explored as potential candidates for agricultural applications, particularly as herbicides or fungicides. Their enhanced chemical properties allow for better interaction with biological targets, leading to increased efficacy against pests and diseases .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the pyrrole ring followed by carboxylation. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Pyrrole Formation | Reaction of appropriate precursors |

| Carboxylation | Introduction of the carboxylate group |

| Purification | Column chromatography to isolate pure product |

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

a. tert-Butyl 5-(1H-benzotriazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26, )

- Key Differences :

- Substituents: Lacks the 4-fluoro and 3-methyl groups but incorporates a benzotriazole-carbonyl moiety.

- Ring System: Contains a bicyclic hexahydropyrrolo-pyrrole scaffold vs. the simple pyrrole ring in the target compound.

- The bicyclic structure reduces conformational flexibility compared to the planar pyrrole ring .

b. tert-Butyl 3-methyl-2-((dodecahydrophenanthrene-carboxamido)methyl)-1H-indole-1-carboxylate (Compound 8, )

- Key Differences :

- Core Structure: Indole vs. pyrrole, introducing an additional benzene ring.

- Substituents: A bulky dodecahydrophenanthrene-carboxamido group replaces the 4-fluoro substituent.

- Impact :

c. tert-Butyl (2S)-2-[[...]pyrrolidine-1-carboxylate ()

- Key Differences :

- Backbone: Pyrrolidine (saturated 5-membered ring) vs. aromatic pyrrole.

- Functionalization: Contains a trifluoromethylphenyl group, enhancing metabolic stability.

- Impact :

Physicochemical Properties

- Analysis: Fluorine’s electronegativity deshields adjacent protons, shifting NMR signals upfield compared to non-fluorinated analogs . Bicyclic and bulky structures () exhibit higher thermal stability but lower solubility in polar solvents .

Crystallographic and Computational Data

- The tert-butyl group’s steric bulk often complicates crystallization, as seen in ’s piperazine derivative (R factor = 0.043). In contrast, pyrrole derivatives like the target compound may require advanced software (e.g., SHELX, ) for structural resolution due to dynamic disorder .

Biological Activity

The compound tert-butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this compound, summarizing recent research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.26 g/mol. The presence of the fluorine atom and the tert-butyl group significantly influence the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown promising results against various strains of bacteria and fungi. For example, a related study reported that pyrrole derivatives displayed potent anti-tuberculosis activity, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound A | M. tuberculosis | <0.016 |

| Compound B | Staphylococcus aureus | 2.0 |

| This compound | E. coli | TBD |

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. In vitro studies have indicated that certain pyrrole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, SAR studies suggest that modifications on the pyrrole ring can enhance cytotoxicity against specific cancer cell lines .

Case Study:

A recent study evaluated the cytotoxic effects of various substituted pyrroles on human cancer cell lines. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited increased potency compared to their non-fluorinated counterparts . This suggests that this compound may have enhanced anticancer activity due to its fluorine substitution.

The mechanism by which pyrrole derivatives exert their biological effects often involves interaction with specific cellular targets. For example, some studies have shown that these compounds can inhibit key enzymes involved in metabolic pathways or disrupt cellular signaling processes . The identification of such targets is crucial for understanding how modifications to the pyrrole structure can enhance efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis of pyrrole derivatives indicates that substituents on the ring significantly influence biological activity. The presence of electron-withdrawing groups, such as fluorine, typically enhances potency by increasing lipophilicity and improving binding affinity to target sites.

Table 2: Structure-Activity Relationships of Pyrrole Derivatives

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increased potency |

| Methyl | Moderate potency |

| Ethyl | Decreased potency |

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step protection/deprotection strategies. For example, tert-butyl carbamates are often prepared using Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or triethylamine) in anhydrous solvents like THF or DCM. Reaction optimization should focus on:

-

Temperature control : Low temperatures (0–5°C) during coupling steps to minimize side reactions (e.g., epimerization) .

-

Catalyst selection : Mo(CO)₆ or other Lewis acids for regioselective functionalization of the pyrrole ring .

-

Experimental design : Use factorial design (e.g., varying equivalents of reagents, solvent polarity, or reaction time) to maximize yield and purity .

- Data Table : Key parameters for synthesis optimization (adapted from ):

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 0°C to 50°C | 20°C | Maximizes regioselectivity |

| Solvent | DCM, THF, EtOAc | THF | Improves solubility |

| Reaction Time | 2–24 hours | 6 hours | Balances conversion vs. byproducts |

Q. How should researchers characterize the crystal structure of this compound, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

-

Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) .

-

Data collection : Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts .

-

Refinement : Use SHELXL for small-molecule refinement (supports anisotropic displacement parameters and twin refinement) . Visualization tools like Mercury (Cambridge Crystallographic Data Centre) enable analysis of packing motifs and intermolecular interactions .

- Example : A reported structure (similar tert-butyl carbamate) showed a mean C–C bond length of 1.534 Å and R-factor = 0.043, validated via SHELXL .

Advanced Research Questions

Q. How can dynamic NMR spectroscopy and DFT calculations resolve conformational ambiguities in tert-butyl-substituted heterocycles?

- Methodological Answer :

-

Dynamic NMR : Perform variable-temperature (VT) NMR (e.g., 298–173 K) in deuterated DMSO or CDCl₃. Signal coalescence observed at low temperatures indicates slow conformational exchange (e.g., tert-butyl axial ↔ equatorial positions in solution) .

-

DFT calculations : Use Gaussian or ORCA with explicit solvent models (e.g., PCM for DMSO). Explicit solvent inclusion is critical—gas-phase calculations erroneously favor axial conformers, while solution-phase models align with equatorial dominance .

- Case Study : A triazinane derivative showed axial tert-butyl dominance in SCXRD but equatorial preference in solution. DFT with explicit solvent molecules (e.g., 3 H₂O clusters) reconciled this discrepancy .

Q. What strategies are effective in resolving contradictions between spectral data and computational predictions for this compound?

- Methodological Answer :

- Cross-validation : Compare SCXRD (solid-state) with NMR (solution) and DFT. For example, if NMR suggests a single conformer but DFT predicts multiple stable isomers, consider:

- Crystallization-driven bias : Some conformers may crystallize preferentially despite solution equilibria .

- Solvent effects : Include explicit solvent molecules in DFT (e.g., via molecular dynamics simulations) to mimic solution environments .

- Advanced spectroscopy : Use NOESY/ROESY to detect through-space correlations between the tert-butyl group and adjacent substituents, clarifying spatial arrangements .

Q. How can researchers analyze intermolecular interactions in crystalline forms of this compound to predict solubility or stability?

- Methodological Answer :

-

Mercury Materials Module : Calculate Hirshfeld surfaces to quantify interaction types (e.g., H-bonding, π-stacking). For example, a tert-butyl carbamate derivative showed 12% H-bond contributions and 8% C–H···π interactions .

-

Void analysis : Identify solvent-accessible voids (>50 ų) that may impact stability or hydrate formation .

| Interaction Type | Contribution (%) | Distance Range (Å) |

|---|---|---|

| H-bonding (N–H···O) | 22% | 2.8–3.2 |

| C–H···F | 15% | 3.0–3.5 |

| van der Waals | 63% | 3.5–4.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.